molecular formula C20H22N2O3S B2703938 1-(4-ethoxyphenyl)-3-[(furan-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea CAS No. 1421497-17-7

1-(4-ethoxyphenyl)-3-[(furan-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea

Cat. No.: B2703938
CAS No.: 1421497-17-7
M. Wt: 370.47
InChI Key: SUXRNDKECGYFLT-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-3-[(furan-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-3-[(furan-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine. For instance, 4-ethoxyphenyl isocyanate can be reacted with a suitable amine to form the urea linkage.

    Attachment of the Furan and Thiophene Groups: The furan and thiophene groups can be introduced through nucleophilic substitution reactions. For example, furan-3-ylmethyl chloride and 2-(thiophen-2-yl)ethylamine can be used as starting materials to attach these groups to the urea core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-3-[(furan-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its interactions with biological targets.

    Materials Science: Its unique structure could make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-[(furan-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea: Similar structure with a methoxy group instead of an ethoxy group.

    3-(4-Ethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-(pyridin-2-yl)ethyl)urea: Similar structure with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 1-(4-ethoxyphenyl)-3-[(furan-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea lies in its specific combination of functional groups, which can impart distinct chemical and physical properties

Properties

IUPAC Name

3-(4-ethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-2-25-18-7-5-17(6-8-18)21-20(23)22(14-16-10-12-24-15-16)11-9-19-4-3-13-26-19/h3-8,10,12-13,15H,2,9,11,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXRNDKECGYFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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